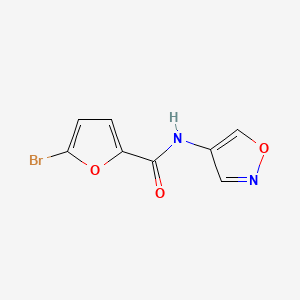![molecular formula C19H19N3O5S2 B6497711 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953011-98-8](/img/structure/B6497711.png)
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, also known as MOSB, is an organic compound with a wide range of applications in scientific research. It is a water-soluble, non-toxic, and relatively inexpensive reagent that is used in a variety of synthetic organic chemistry reactions. MOSB is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, alcohols, and other organic compounds. It can also be used in the synthesis of peptides and other biomolecules, as well as in the preparation of nanoparticles and nanostructures.
Wissenschaftliche Forschungsanwendungen
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a versatile reagent that has a wide range of applications in scientific research. It can be used in the synthesis of peptides and other biomolecules, as well as in the preparation of nanoparticles and nanostructures. This compound can also be used to synthesize amines, alcohols, and other organic compounds. In addition, this compound can be used in the synthesis of peptide-based drugs, as well as in the development of new materials and polymers.
Wirkmechanismus
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a nucleophilic reagent that reacts with electrophilic compounds to form covalent bonds. The reaction typically involves the formation of a carbocation intermediate, which is then attacked by the nucleophile to form a new covalent bond. The reaction is typically carried out in aqueous or organic solvents at temperatures ranging from room temperature to 100°C.
Biochemical and Physiological Effects
This compound is a non-toxic reagent that is not known to have any adverse effects on humans or animals. It is not known to be metabolized by humans or animals, and is not known to be a mutagen or carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a versatile reagent with a wide range of applications in scientific research. It is a non-toxic, water-soluble, and relatively inexpensive reagent that can be used in a variety of synthetic organic chemistry reactions. This compound is also relatively easy to use and can be stored at room temperature. However, this compound is not suitable for use in certain reactions, such as those involving acids or bases.
Zukünftige Richtungen
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide has a wide range of potential applications in scientific research, and there are several potential future directions for its use. These include the development of new materials and polymers, the synthesis of peptide-based drugs, and the use of this compound in the synthesis of peptides and other biomolecules. Additionally, this compound may be used in the synthesis of nanoparticles and nanostructures, as well as in the development of new catalysts and reagents for organic synthesis. Finally, this compound may be used in the development of new methods for the synthesis of organic compounds.
Synthesemethoden
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-morpholine-4-sulfonyl chloride with the appropriate amine or alcohol in the presence of a base. Alternatively, this compound can be synthesized through the reaction of 4-morpholine-4-sulfonyl chloride with 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethylbenzamide in the presence of a base. The reaction is typically carried out in aqueous or organic solvents at temperatures ranging from room temperature to 100°C.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c23-19(20-13-15-12-17(27-21-15)18-2-1-11-28-18)14-3-5-16(6-4-14)29(24,25)22-7-9-26-10-8-22/h1-6,11-12H,7-10,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURTJRNDMCNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497639.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B6497647.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497651.png)
![4-(dimethylsulfamoyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497652.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6497659.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6497663.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497670.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6497672.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497673.png)
![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)

![2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497693.png)

![2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497720.png)